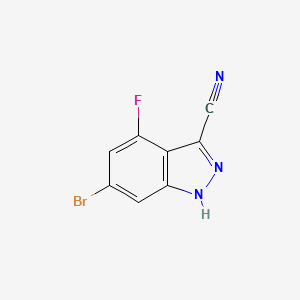

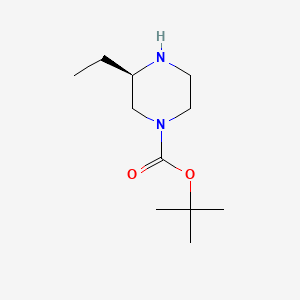

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-tert-butyl 3-ethylpiperazine-1-carboxylate” is a chemical compound that incorporates heterocyclic moieties into its structure . This compound is part of a larger class of compounds known as chalcones, which are secondary metabolites of plants . Chalcones and their derivatives are the cores of various biologically interesting compounds .

Synthesis Analysis

Chalcones, like “®-tert-butyl 3-ethylpiperazine-1-carboxylate”, are easily prepared using various reaction procedures and strategies . For instance, the named reaction Claisen-Schmidt condensation is one common methodology to prepare the title compound through carbonyl derivative condensation in the presence of base . Additionally, the carbonylative Heck coupling reaction, the Sonogashira isomerization coupling reaction, the continuous flow deuteration reaction, the Suzuki–Miyaura coupling reaction, and solid acid catalyst-mediated reactions are known .Applications De Recherche Scientifique

Synthesis of Triazole Derivatives

Triazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. The ®-1-Boc-3-Ethylpiperazine can be utilized in the synthesis of triazole derivatives, which are key components in many drugs with antibacterial, antifungal, anticancer, and antiviral properties . The compound’s structure allows for binding with enzymes and receptors in biological systems, making it a valuable precursor in medicinal chemistry.

Development of PI3Kβ Inhibitors

Phosphatidylinositol-3-kinases (PI3Ks) play a critical role in cell growth and cancer progression. ®-1-Boc-3-Ethylpiperazine serves as a building block in the design of novel benzothiazole derivatives that act as selective PI3Kβ inhibitors . These inhibitors have shown promise in anti-proliferative activity, particularly against prostate cancer cell lines, highlighting the compound’s potential in cancer therapeutics.

Antimicrobial Agents

The structural flexibility of ®-1-Boc-3-Ethylpiperazine allows for its incorporation into molecules with increased antimicrobial activity. By substituting different pharmacophores into the compound’s structure, researchers can create hybrid molecules that combat multidrug-resistant pathogens . This application is crucial in addressing the growing concern of antibiotic resistance.

Kinase Inhibitor Chemistry

Kinases are enzymes that play a significant role in signaling pathways within cells. ®-1-Boc-3-Ethylpiperazine is used in the synthesis of kinase inhibitors, which can regulate these pathways and have therapeutic implications in diseases like cancer . The compound’s versatility in forming tight interactions with key residues makes it an important contributor to this field.

Propriétés

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647490 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate | |

CAS RN |

438050-08-9 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)